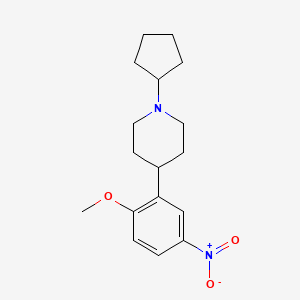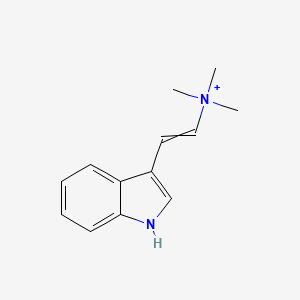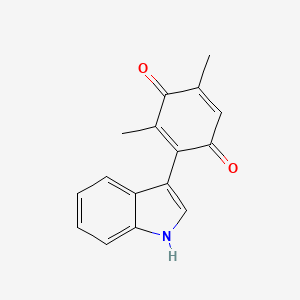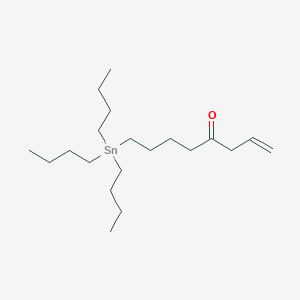
2-(4-Nitrophenyl)ethyl phenyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitrophenyl)ethyl phenyl carbonate is an organic compound characterized by the presence of a nitrophenyl group and a phenyl carbonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)ethyl phenyl carbonate typically involves the reaction of 4-nitrophenol with phenyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
4-Nitrophenol+Phenyl chloroformate→2-(4-Nitrophenyl)ethyl phenyl carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Nitrophenyl)ethyl phenyl carbonate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 4-nitrophenol and phenol.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The phenyl carbonate group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Substitution: Nucleophilic substitution reactions often require a base to deprotonate the nucleophile and facilitate the reaction.
Major Products
Hydrolysis: 4-Nitrophenol and phenol.
Reduction: 2-(4-Aminophenyl)ethyl phenyl carbonate.
Substitution: Various substituted phenyl carbonates depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Nitrophenyl)ethyl phenyl carbonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 2-(4-Nitrophenyl)ethyl phenyl carbonate in chemical reactions involves the activation of the carbonate group, making it susceptible to nucleophilic attack. The nitro group can also participate in electron-withdrawing effects, influencing the reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nitrophenyl phenyl carbonate
- 2,4-Dinitrophenyl phenyl carbonate
- 4-Nitrophenyl methyl carbonate
Propriétés
Numéro CAS |
875563-18-1 |
|---|---|
Formule moléculaire |
C15H13NO5 |
Poids moléculaire |
287.27 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)ethyl phenyl carbonate |
InChI |
InChI=1S/C15H13NO5/c17-15(21-14-4-2-1-3-5-14)20-11-10-12-6-8-13(9-7-12)16(18)19/h1-9H,10-11H2 |
Clé InChI |
CWSPHPWHVXBDOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)OCCC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethoxy-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12607406.png)



![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dimethoxyphenyl)-3-methyl-](/img/structure/B12607426.png)

![5-Chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12607436.png)
![2-Hydroxy-N,N-dimethyl-N-[(pentyloxy)methyl]ethan-1-aminium chloride](/img/structure/B12607437.png)

![2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-iodo-N-propylbenzamide](/img/structure/B12607453.png)

![3-[(Dodecanoylamino)methyl]-1-methyl-1H-indole-2-carboxylic acid](/img/structure/B12607469.png)
![1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine](/img/structure/B12607482.png)

